molecular formula C12H23N3O B12797179 Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- CAS No. 102434-04-8

Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl-

Cat. No.: B12797179
CAS No.: 102434-04-8
M. Wt: 225.33 g/mol
InChI Key: JHWADYZNWUCJJU-UHFFFAOYSA-N
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Description

Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl-: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- typically involves multiple steps:

    Formation of the 3-azabicyclo(3.2.2)nonane core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the ethyl group: The bicyclic core is then functionalized with an ethyl group through alkylation reactions.

    Introduction of the urea moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the bicyclic structure.

    Reduction: Reduction reactions can modify the bicyclic core or the urea moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an antiprotozoal agent, particularly against Plasmodium falciparum and Trypanosoma brucei .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-azabicyclo(3.2.2)nonane derivatives: These compounds share the bicyclic core but differ in their functional groups.

    Other urea derivatives: Compounds like N,N’-dimethylurea or N-phenylurea have different substituents but share the urea moiety.

Uniqueness

What sets Urea, 1-(2-(3-azabicyclo(322)nonan-3-yl)ethyl)-3-methyl- apart is its combination of the bicyclic structure with the urea moiety

Properties

CAS No.

102434-04-8

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

1-[2-(3-azabicyclo[3.2.2]nonan-3-yl)ethyl]-3-methylurea

InChI

InChI=1S/C12H23N3O/c1-13-12(16)14-6-7-15-8-10-2-3-11(9-15)5-4-10/h10-11H,2-9H2,1H3,(H2,13,14,16)

InChI Key

JHWADYZNWUCJJU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCCN1CC2CCC(C1)CC2

Origin of Product

United States

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